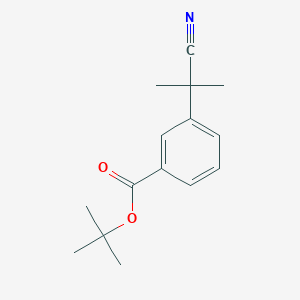![molecular formula C10H9NO2 B13674822 2,2-Dimethylbenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13674822.png)
2,2-Dimethylbenzo[d][1,3]dioxole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylbenzo[d][1,3]dioxole-5-carbonitrile is an organic compound with the molecular formula C10H9NO2 It is a derivative of benzo[d][1,3]dioxole, featuring a nitrile group at the 5-position and two methyl groups at the 2,2-positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylbenzo[d][1,3]dioxole-5-carbonitrile typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Ring: The initial step involves the formation of the benzo[d][1,3]dioxole ring system. This can be achieved through the cyclization of catechol with acetone in the presence of an acid catalyst.
Introduction of the Nitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzo[d][1,3]dioxole derivative with a suitable nitrile source, such as cyanogen bromide, under basic conditions.
Methylation: The final step involves the methylation of the benzo[d][1,3]dioxole ring at the 2,2-positions. This can be achieved using methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethylbenzo[d][1,3]dioxole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrile group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogens for electrophilic substitution are frequently employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,2-Dimethylbenzo[d][1,3]dioxole-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethylbenzo[d][1,3]dioxole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as a reactive site, allowing the compound to form covalent bonds with biological molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethylbenzo[d][1,3]dioxole: Lacks the nitrile group, making it less reactive in certain chemical reactions.
5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole: Contains an iodine atom instead of a nitrile group, leading to different reactivity and applications.
2,2-Dimethylbenzo[d][1,3]dioxole-5-carbaldehyde:
Uniqueness
2,2-Dimethylbenzo[d][1,3]dioxole-5-carbonitrile is unique due to the presence of both the nitrile group and the benzo[d][1,3]dioxole ring system. This combination imparts specific reactivity and properties, making it valuable in various research and industrial applications.
Propiedades
IUPAC Name |
2,2-dimethyl-1,3-benzodioxole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-10(2)12-8-4-3-7(6-11)5-9(8)13-10/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNIEKCGGDUMRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13674773.png)


![3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13674785.png)





